![molecular formula C12H16O B1452983 5-(3-Methoxyphenyl)-1-pentene CAS No. 40463-20-5](/img/structure/B1452983.png)
5-(3-Methoxyphenyl)-1-pentene
Overview
Description
The compound “5-(3-Methoxyphenyl)-1-pentene” is a type of organic compound known as a phenylpentene. It likely contains a pentene (five-carbon alkene) backbone with a methoxyphenyl group attached .
Synthesis Analysis
While specific synthesis methods for “5-(3-Methoxyphenyl)-1-pentene” are not available, similar compounds are often synthesized through reactions like protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “5-(3-Methoxyphenyl)-1-pentene” would likely involve a five-carbon chain with a double bond (the pentene part) and a phenyl ring (a six-carbon ring) with a methoxy group (an oxygen and a methyl group) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Methoxyphenyl)-1-pentene” would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pharmacology
5-(3-Methoxyphenyl)-1-pentene: has potential applications in pharmacology, particularly in the development of curcumin-based therapies . Curcumin, a compound structurally related to 5-(3-Methoxyphenyl)-1-pentene, is known for its anti-inflammatory and antioxidant properties . Research suggests that modifying curcumin’s structure could enhance its pharmacological effects, including bioavailability and therapeutic efficacy .
Biochemistry
In biochemistry, 5-(3-Methoxyphenyl)-1-pentene could be involved in the study of enzyme interactions and metabolic pathways . The methoxyphenyl group is a common moiety in many bioactive molecules, which can be crucial for molecular docking and receptor binding studies .
Organic Chemistry
This compound’s applications in organic chemistry include serving as a precursor or intermediate in the synthesis of complex organic molecules. Its reactive olefinic bond makes it a candidate for various organic reactions , such as hydrogenation or halogenation , to create new compounds with potential applications in material science and medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, 5-(3-Methoxyphenyl)-1-pentene could be used to synthesize novel drug candidates . Its structure is similar to that of compounds with known medicinal properties, and it could be a key building block for designing drugs with improved selectivity and potency against various diseases .
Chemical Engineering
Chemical engineers could explore the use of 5-(3-Methoxyphenyl)-1-pentene in the design of catalysts and chemical processes . Its structure could influence the development of sustainable and efficient methods for producing pharmaceuticals and fine chemicals .
Materials Science
In materials science, derivatives of 5-(3-Methoxyphenyl)-1-pentene could contribute to the creation of new polymers and coatings with unique properties, such as enhanced durability or electrical conductivity . The compound’s molecular structure could be key in developing materials with specific functionalities .
Future Directions
properties
IUPAC Name |
1-methoxy-3-pent-4-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h3,6,8-10H,1,4-5,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKOXDABAMXRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1-pentene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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